molecular formula C9H9BrClN3O3 B14424562 1-(4-Bromo-3-chlorophenyl)-3-methoxy-3-methyl-1-nitrosourea CAS No. 84288-70-0

1-(4-Bromo-3-chlorophenyl)-3-methoxy-3-methyl-1-nitrosourea

Katalognummer: B14424562
CAS-Nummer: 84288-70-0
Molekulargewicht: 322.54 g/mol
InChI-Schlüssel: DAJBMTBBVRTGOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromo-3-chlorophenyl)-3-methoxy-3-methyl-1-nitrosourea is a synthetic organic compound characterized by the presence of bromine, chlorine, methoxy, and nitrosourea functional groups

Vorbereitungsmethoden

The synthesis of 1-(4-Bromo-3-chlorophenyl)-3-methoxy-3-methyl-1-nitrosourea typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with 4-bromo-3-chloroaniline.

    Methoxylation: The aniline derivative undergoes methoxylation to introduce the methoxy group.

    Methylation: The next step involves methylation to add the methyl group.

    Nitrosation: Finally, the compound is subjected to nitrosation to form the nitrosourea moiety.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Analyse Chemischer Reaktionen

1-(4-Bromo-3-chlorophenyl)-3-methoxy-3-methyl-1-nitrosourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-3-chlorophenyl)-3-methoxy-3-methyl-1-nitrosourea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-3-chlorophenyl)-3-methoxy-3-methyl-1-nitrosourea involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Vergleich Mit ähnlichen Verbindungen

1-(4-Bromo-3-chlorophenyl)-3-methoxy-3-methyl-1-nitrosourea can be compared with other similar compounds, such as:

    4-Bromo-3-chlorophenylboronic acid: This compound shares the bromine and chlorine substituents but lacks the methoxy and nitrosourea groups.

    Chlorbromuron: An obsolete herbicide with a similar phenyl structure but different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

84288-70-0

Molekularformel

C9H9BrClN3O3

Molekulargewicht

322.54 g/mol

IUPAC-Name

1-(4-bromo-3-chlorophenyl)-3-methoxy-3-methyl-1-nitrosourea

InChI

InChI=1S/C9H9BrClN3O3/c1-13(17-2)9(15)14(12-16)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3

InChI-Schlüssel

DAJBMTBBVRTGOR-UHFFFAOYSA-N

Kanonische SMILES

CN(C(=O)N(C1=CC(=C(C=C1)Br)Cl)N=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.